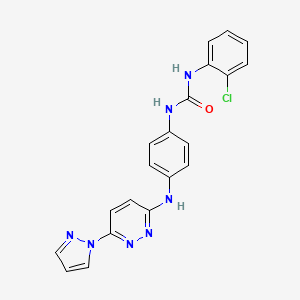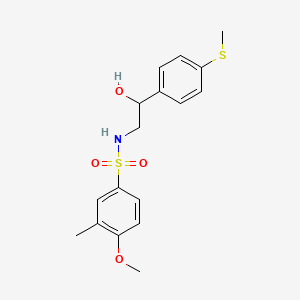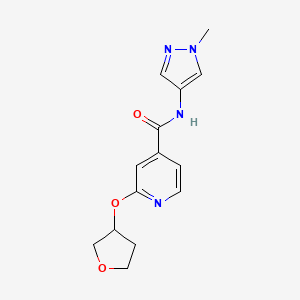![molecular formula C24H21BrN6O3S B2956447 3-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891120-11-9](/img/structure/B2956447.png)
3-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C24H21BrN6O3S and its molecular weight is 553.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationship in Heterocycles
Research on the compound 3-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one and its derivatives focuses on their synthesis and potential applications in various scientific fields. These compounds, especially those incorporating thiophene moieties and related heterocycles, have been synthesized and explored for their antimicrobial properties. For instance, Mabkhot et al. (2016) synthesized new pyrazole, pyridine, and [1,2,4]triazolo[1,5-α]pyrimidine derivatives, finding some to be potent against specific fungal strains, suggesting their potential as antimicrobial agents (Mabkhot et al., 2016).
Antimicrobial and Antifungal Activities
The exploration of new heterocyclic compounds for antimicrobial and antifungal activities is a prominent area of research. Compounds synthesized from various starting materials, including Methyl (Z)-2-[(Benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, have been investigated for their potential applications in this field. For example, Toplak et al. (1999) reported the synthesis of heterocyclic systems that were further explored for their biological activities, showcasing the diversity of applications these compounds can have (Toplak et al., 1999).
Novel Synthetic Routes and Mechanisms
Innovative synthetic routes for creating derivatives of the mentioned compound reveal the versatility and potential of these heterocycles in scientific research. Luo et al. (2020) described an efficient procedure for synthesizing pyrazolo[3,4-d][1,2,4] triazolo[1,5-a]pyrimidine derivatives, indicating a streamlined approach to accessing complex heterocyclic structures that could have various applications, including medicinal chemistry (Luo et al., 2020).
Structural and Activity Analysis
The structural analysis and activity evaluation of these compounds, such as their antibacterial and antifungal efficacy, are crucial for understanding their potential applications. For instance, Lahmidi et al. (2019) conducted a study on the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of a novel pyrimidine derivative, providing insights into the compound's utility against various bacterial strains (Lahmidi et al., 2019).
Eigenschaften
IUPAC Name |
3-[2-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN6O3S/c1-14-11-21(32)26-23-27-28-24(30(14)23)35-13-22(33)31-20(16-5-9-18(34-2)10-6-16)12-19(29-31)15-3-7-17(25)8-4-15/h3-11,20H,12-13H2,1-2H3,(H,26,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKDPZZZBBCWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2956366.png)
![N-[4-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2956369.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2956371.png)

![N-(3-ethylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2956373.png)
![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2956377.png)

![2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine](/img/structure/B2956381.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2956382.png)


![3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2956386.png)
